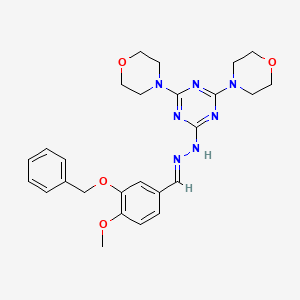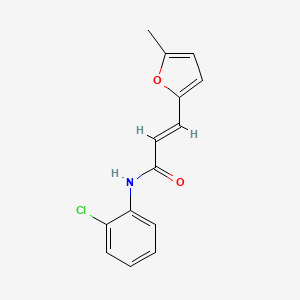![molecular formula C17H15ClN2O2 B5871314 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5871314.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as BCI-838, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BCI-838 belongs to the class of drugs known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Mécanisme D'action
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide exerts its effects by inhibiting the activity of FAAH, an enzyme that is responsible for the breakdown of endocannabinoids and other fatty acid amides. By inhibiting FAAH, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide increases the levels of endocannabinoids and other fatty acid amides, which in turn activate cannabinoid receptors and other receptors involved in pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide has a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have anxiolytic effects, which may make it a potential treatment for anxiety disorders. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide is that it has been shown to have potent and selective inhibitory effects on FAAH, which makes it a useful tool for studying the role of FAAH in various physiological processes. However, one limitation of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide is that it is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide. One area of research could focus on the development of more potent and selective FAAH inhibitors, which may have even greater therapeutic potential. Another area of research could focus on the use of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), to enhance its analgesic and anti-inflammatory effects. Finally, future research could investigate the potential use of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where its neuroprotective effects may be beneficial.
Méthodes De Synthèse
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-aminobenzoxazole with 3-bromobenzylbromide, followed by the reduction of the resulting intermediate with sodium borohydride, and the subsequent reaction with butanoyl chloride.
Applications De Recherche Scientifique
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. One area of research has focused on the role of FAAH inhibitors in the treatment of pain and inflammation. Studies have shown that N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide has potent analgesic and anti-inflammatory effects, which may make it a promising candidate for the treatment of chronic pain and inflammatory disorders.
Propriétés
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-4-16(21)19-13-6-3-5-11(9-13)17-20-14-10-12(18)7-8-15(14)22-17/h3,5-10H,2,4H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOBRCNTMYUCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5871232.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5871234.png)

![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5871238.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5871242.png)

![1-{[(4-methylbenzyl)thio]acetyl}pyrrolidine](/img/structure/B5871259.png)
![methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5871273.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-isopropylethanediamide](/img/structure/B5871279.png)
![1-(cyclobutylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5871286.png)



